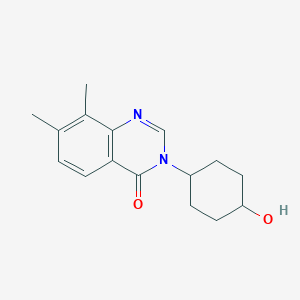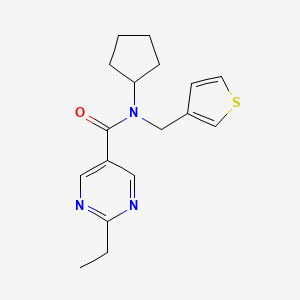
3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one
Descripción general
Descripción
3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one, also known as GW0742, is a synthetic compound that belongs to the class of quinazoline derivatives. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays an important role in lipid metabolism, glucose homeostasis, and inflammation. GW0742 has been extensively studied for its potential applications in various fields, including drug discovery, metabolic diseases, cancer, and cardiovascular diseases.
Mecanismo De Acción
3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one binds to the ligand-binding domain of PPARδ and induces a conformational change that allows the recruitment of coactivator proteins and the formation of a transcriptional complex. This complex then binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter regions of target genes, leading to their transcriptional activation. The downstream effects of PPARδ activation by 3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one include the enhancement of fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as the suppression of inflammation and oxidative stress.
Biochemical and Physiological Effects
3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the experimental conditions. In adipocytes, 3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one increases the expression of genes involved in lipolysis and thermogenesis, leading to the reduction of adiposity and the improvement of insulin sensitivity. In skeletal muscle cells, 3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one enhances glucose uptake and oxidative metabolism, leading to the improvement of exercise performance and the prevention of muscle wasting. In endothelial cells, 3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one reduces inflammation and oxidative stress, leading to the improvement of vascular function and the prevention of atherosclerosis. In cancer cells, 3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one induces apoptosis and inhibits proliferation, leading to the suppression of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily dissolved in organic solvents or DMSO, and its effects can be measured using various assays, such as qPCR, Western blotting, and ELISA. However, 3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one also has some limitations, such as its relatively high cost, the need for appropriate controls and negative controls, and the potential for off-target effects. In addition, the interpretation of the results obtained with 3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one should take into account the potential differences between the in vitro and in vivo effects, as well as the potential species-specific effects.
Direcciones Futuras
There are several future directions for the research on 3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one and PPARδ. One direction is the identification of new PPARδ agonists with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of PPARδ in the regulation of metabolism, inflammation, and aging, and its potential as a therapeutic target for metabolic diseases and age-related disorders. A third direction is the exploration of the cross-talk between PPARδ and other signaling pathways, such as AMPK, mTOR, and SIRT1, and their implications for health and disease. Finally, the development of new animal models and imaging techniques may provide new insights into the in vivo effects of 3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one and PPARδ, and their potential applications in translational medicine.
Aplicaciones Científicas De Investigación
3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one has been widely used in scientific research as a tool compound to study the function of PPARδ. It has been shown to activate PPARδ in a dose-dependent manner, leading to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. 3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one has also been used to investigate the role of PPARδ in various physiological and pathological conditions, such as obesity, diabetes, atherosclerosis, and cancer. In addition, 3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4(3H)-one has been used as a positive control in drug screening assays to identify new PPARδ agonists or to evaluate the efficacy of PPARδ-targeted drugs.
Propiedades
IUPAC Name |
3-(4-hydroxycyclohexyl)-7,8-dimethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-3-8-14-15(11(10)2)17-9-18(16(14)20)12-4-6-13(19)7-5-12/h3,8-9,12-13,19H,4-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPLCFVYJWIJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C=N2)C3CCC(CC3)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B3810289.png)
![6-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3810295.png)

![[1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B3810307.png)
![N-ethyl-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B3810313.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3810318.png)
![1-[6-(5-methyl-2-furyl)-2-pyridinyl]piperazine](/img/structure/B3810342.png)
![1,2-dimethyl-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B3810354.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B3810358.png)
![1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione](/img/structure/B3810370.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-phenylurea](/img/structure/B3810385.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-(3-methylbutyl)-1,3-oxazole-4-carboxamide](/img/structure/B3810391.png)
![ethyl 1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B3810394.png)
![ethyl 1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B3810397.png)